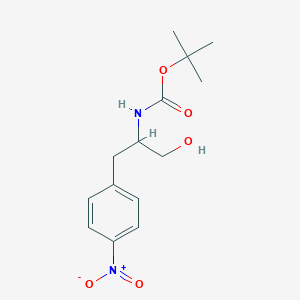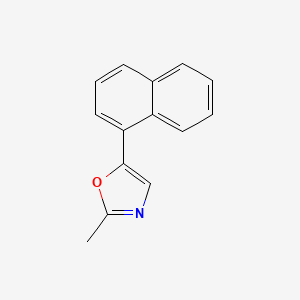
O-(4-iodophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-iodophenyl)hydroxylamine is an organic compound with the molecular formula C6H6INO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(4-iodophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 4-iodonitrobenzene using a reducing agent such as tin(II) chloride in hydrochloric acid. The reaction proceeds as follows: [ \text{4-Iodonitrobenzene} + \text{SnCl}_2 + \text{HCl} \rightarrow \text{this compound} + \text{byproducts} ]
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: O-(4-iodophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Further reduction can yield aniline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium azide or organolithium compounds.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylhydroxylamines.
Scientific Research Applications
O-(4-iodophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-iodophenyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine and iodophenyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison: O-(4-iodophenyl)hydroxylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. For example, the iodine atom can participate in halogen bonding and other interactions that are not possible with other substituents.
This article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
O-(4-iodophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6INO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 |
InChI Key |
GHXVAMZBBZEVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1ON)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)



![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)

![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)



![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
